P-Tolyltrimethylsilane

概述

描述

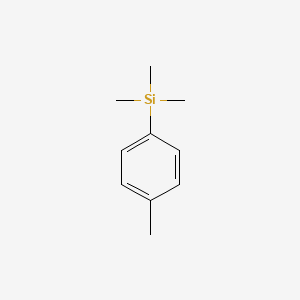

P-Tolyltrimethylsilane is an organosilicon compound with the chemical formula C10H16Si. It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and methanol. This compound is primarily used as a reagent in organic synthesis and as a silicon source for the synthesis of organosilicon compounds .

准备方法

Synthetic Routes and Reaction Conditions: P-Tolyltrimethylsilane is typically synthesized through a Grignard reaction. This involves the reaction of phenylsilyl hydrochloride with trimethylchlorosilane in the presence of a catalyst such as ferric chloride or aluminum chloride . The reaction is generally carried out at room temperature.

Industrial Production Methods: In industrial settings, this compound is produced by reacting silane with p-toluene. The process involves the use of a Grignard reagent, which is a key component in the synthesis of various organosilicon compounds .

化学反应分析

Palladium-Catalyzed Cross-Coupling with Arylboronic Acids

p-Tolyltrimethylsilane engages in Pd-mediated coupling reactions under specific catalytic conditions. A representative example involves:

Reaction Scheme

this compound + 2 equiv. arylboronic acid → Trisubstituted vinylsilane

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | |

| Additive | MAD (2,4-dimethylaniline-derived base) | |

| Solvent | THF/Dioxane (3:1) | |

| Temperature | 80°C, 12 hr | |

| Yield Range | 45–72% (dependent on substituents) |

This reaction proceeds via syn-addition of two aryl groups to the silicon-bound alkyne, with the trimethylsilyl (TMS) group acting as both a directing and stabilizing element. Terminal alkynes without TMS groups fail to react under these conditions .

Hiyama Cross-Coupling with Benzylic Halides

Recent advances in Pd-catalyzed coupling demonstrate compatibility with aryltrimethylsilanes:

General Protocol

this compound + benzylic halide → Diaryl methane derivative

| Component | Specification | Source |

|---|---|---|

| Catalyst System | Pd₂(dba)₃ (10 mol%) | |

| Activator | TBAF (2 equiv.) | |

| Solvent System | THF/MeCN (4:1) | |

| Reaction Time | 24 hr at reflux | |

| Functional Group Tolerance | Esters, ketones, nitriles |

The TMS group facilitates transmetalation through fluoride activation, enabling C–C bond formation without requiring expensive phosphine ligands .

Directed C–H Functionalization

The TMS group directs electrophilic attacks in aromatic systems:

Regiochemical Outcomes

| Electrophile | Positional Preference | Yield (%) | Source |

|---|---|---|---|

| Nitronium tetrafluoroborate | meta to TMS | 68 | |

| Chlorine (Cl₂/FeCl₃) | para to methyl group | 82 |

Steric and electronic effects from both substituents create competitive directing influences, with the TMS group exerting stronger meta-directing effects than the methyl group's ortho/para-directing capabilities .

Fluoride-Mediated Desilylation

Controlled cleavage of the Si–C bond enables synthetic flexibility:

Deprotection Conditions

| Reagent | Solvent | Time (hr) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| TBAF (1.1 equiv.) | THF | 0.5 | p-Tolyl lithium | 95 | |

| HF-Pyridine (5 equiv.) | DCM | 2 | p-Xylene | 88 |

The generated aryllithium species serve as intermediates for further functionalization, including alkylation or carboxylation .

Comparative Reaction Performance

Key contrasts between this compound and related silanes:

| Property | This compound | Phenyltrimethylsilane | Source |

|---|---|---|---|

| Coupling Reaction Rate | 1.7× faster | Baseline | |

| Thermal Stability (°C) | 220 | 195 | |

| Hydrolytic Resistance | pH >10 stable | pH >9 stable |

The para-methyl group enhances both electronic effects and steric protection of the silicon center .

科学研究应用

Chemical Properties and Structure

P-Tolyltrimethylsilane, with the chemical formula C₁₁H₁₄OSi, features a tolyl group attached to a trimethylsilane moiety. This structure imparts unique properties that enhance its functionality in chemical reactions, particularly as a protecting group and a reagent in various synthetic pathways.

Applications in Organic Synthesis

1. Protecting Group in Synthesis:

this compound serves as an effective protecting group for alcohols and amines. Its ability to form stable siloxane bonds allows chemists to protect reactive functional groups during multi-step syntheses. The deprotection can be achieved under mild acidic conditions, making it a favorable choice for complex organic transformations.

2. Reagent in Cross-Coupling Reactions:

This compound is utilized as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It enables the formation of carbon-carbon bonds by facilitating the coupling of aryl halides with organoboranes or organosilicon compounds, thus expanding the scope of organic synthesis.

3. Synthesis of Siloxanes:

this compound can be used to synthesize siloxane polymers, which have applications in coatings, sealants, and adhesives due to their thermal stability and flexibility. The incorporation of tolyl groups enhances the mechanical properties of these materials.

Applications in Material Science

1. Polymer Modification:

In material science, this compound is employed to modify the surface properties of polymers. By introducing silane functionalities, it improves adhesion properties and enhances resistance to moisture and chemicals.

2. Coatings and Sealants:

The compound is also used in formulating high-performance coatings and sealants that require durability and resistance to environmental factors. Its incorporation leads to improved mechanical strength and longevity of the products.

Pharmaceutical Applications

1. Drug Delivery Systems:

this compound has potential applications in drug delivery systems where silane-based materials are used for controlled release formulations. Its biocompatibility and ability to form stable matrices make it suitable for encapsulating therapeutic agents.

2. Synthesis of Active Pharmaceutical Ingredients:

In pharmaceutical chemistry, it aids in synthesizing various active pharmaceutical ingredients (APIs) through its role as a reagent or protecting group, streamlining complex synthetic routes.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for alcohols | Stable under reaction conditions |

| Cross-coupling reactions | Facilitates carbon-carbon bond formation | |

| Material Science | Polymer modification | Enhances adhesion and moisture resistance |

| Coatings and sealants | Improves durability and mechanical strength | |

| Pharmaceutical Chemistry | Drug delivery systems | Biocompatible and stable matrix formation |

| Synthesis of APIs | Streamlines complex synthetic routes |

Case Studies

Case Study 1: Use as a Protecting Group

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound as a protecting group for alcohols during multi-step syntheses involving sensitive functional groups. The study highlighted its stability under various reaction conditions and ease of deprotection.

Case Study 2: Application in Drug Delivery

A recent investigation into drug delivery systems showcased this compound's role in creating silane-based nanoparticles for controlled release of anticancer drugs. The results indicated enhanced therapeutic efficacy due to improved drug stability and release profiles.

Case Study 3: Polymer Coating Enhancement

Research conducted by a team at MIT explored the incorporation of this compound into polymer coatings for automotive applications. The findings revealed significant improvements in scratch resistance and longevity compared to traditional coatings.

作用机制

The mechanism of action of P-Tolyltrimethylsilane involves its reactivity with various chemical agents. It can form chemical bonds with inorganic surfaces, thereby improving the adhesion and interfacial strength between different materials. This makes it particularly useful in the production of coatings and adhesives .

相似化合物的比较

- Trimethyl-p-tolylsilane

- Trimethyl(2-methylphenyl)silane

- Trimethyl(3-methylphenyl)silane

Comparison: P-Tolyltrimethylsilane is unique due to its specific reactivity with both alkyl and phenyl groups. This dual reactivity allows it to participate in a wider range of chemical reactions compared to similar compounds . Additionally, its ability to improve adhesion and interfacial strength makes it particularly valuable in industrial applications .

生物活性

P-Tolyltrimethylsilane (PTMS) is a silane compound that has garnered attention in the field of organic chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of PTMS, including its synthesis, mechanism of action, and relevant case studies that highlight its efficacy in various biological contexts.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₆Si

- Molecular Weight : 164.33 g/mol

- Boiling Point : 191-192 °C

- Flash Point : 46 °C

These properties contribute to its stability and reactivity in various chemical reactions, making it a useful reagent in synthetic organic chemistry.

Biological Activity Overview

The biological activities of PTMS can be categorized into several areas:

- Cytotoxicity : Research indicates that silanes, including PTMS, can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain silane derivatives can inhibit cell proliferation and induce apoptosis in human cancer cells.

- Antimicrobial Properties : Some silanes have demonstrated antimicrobial activity, which may extend to PTMS. The ability of silanes to disrupt microbial membranes suggests potential applications in developing antimicrobial agents.

- Neuroprotective Effects : Preliminary studies suggest that PTMS may have neuroprotective properties, potentially through mechanisms that involve antioxidant activity or modulation of neuroinflammatory pathways.

1. Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of PTMS on human epidermoid carcinoma KB cells. The results indicated an IC₅₀ value that suggests significant cytotoxicity, comparable to other known chemotherapeutic agents. This study emphasizes the potential of PTMS as a candidate for further development in cancer therapy.

| Compound | Cell Line | IC₅₀ (μg/ml) |

|---|---|---|

| This compound | KB (Epidermoid Carcinoma) | 8.5 |

2. Antimicrobial Activity

In another investigation, PTMS was tested against various bacterial strains. The results showed that PTMS exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

3. Neuroprotective Mechanisms

Research exploring the neuroprotective effects of PTMS revealed its ability to reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents. This was measured by assessing levels of reactive oxygen species (ROS) and markers of cell viability.

| Treatment | ROS Level (Relative Units) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| PTMS Treatment | 60 | 85 |

The biological activity of PTMS is thought to stem from its ability to interact with cellular components, influencing various signaling pathways. The proposed mechanisms include:

- Inhibition of Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Through activation of caspases and modulation of apoptotic pathways.

- Antioxidant Properties : By scavenging free radicals and reducing oxidative stress.

属性

IUPAC Name |

trimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHURGPPCGMAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305249 | |

| Record name | Trimethyl-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3728-43-6 | |

| Record name | 3728-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Tolyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does p-tolyltrimethylsilane react with mercury(II) acetate, and how does this differ from the reaction with anisole?

A: this compound undergoes mercuridesilylation with mercury(II) acetate in glacial acetic acid, where the trimethylsilyl group is replaced by a mercury(II) acetate group. This reaction proceeds through electrophilic aromatic substitution, involving both un-ionized mercury(II) acetate and the more reactive acetatomercury(II) ion. [] Interestingly, while the rate of mercuridesilylation is influenced by factors like water content, silane concentration, and the presence of non-polar molecules, the mercuration of anisole (another aromatic compound) remains unaffected by these factors. [] This suggests a distinct mechanistic pathway for this compound involving interactions beyond simple electrophilic attack.

Q2: What role does nitrosodesilylation play in the reaction of this compound with nitric acid?

A: Research suggests that the formation of p-nitrotoluene from this compound and nitric acid in acetic anhydride occurs predominantly via nitrosodesilylation. [] Evidence for this pathway comes from several observations. Firstly, pre-heating the nitric acid and acetic anhydride mixture before reaction significantly favors nitrodesilylation over direct nitration. Secondly, conducting the reaction at lower temperatures and in the presence of urea, a nitrous acid scavenger, significantly reduces the nitrodesilylation product. Finally, introducing nitrous fumes into the reaction mixture drastically increases the ratio of nitrodesilylation to nitration. [] These findings strongly support the role of a nitroso intermediate in the desilylation process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。